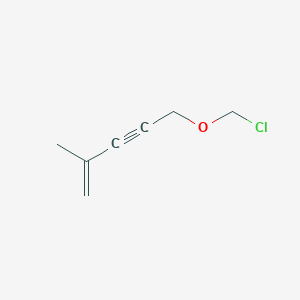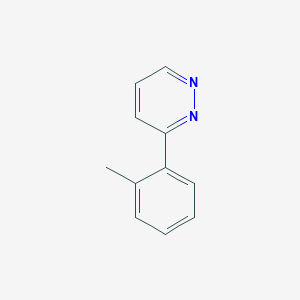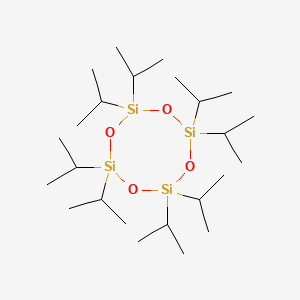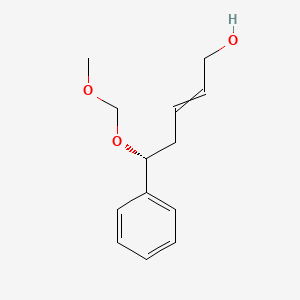![molecular formula C23H26 B14196894 [5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene CAS No. 919285-12-4](/img/structure/B14196894.png)
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene is a chemical compound known for its unique structure, which includes a phenylcyclohexylidene moiety linked to a pentenylbenzene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenylcyclohexylidene Intermediate: This step involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol, which is then dehydrated to yield 4-phenylcyclohexylidene.
Coupling with Pent-4-en-1-ylbenzene: The phenylcyclohexylidene intermediate is then coupled with pent-4-en-1-ylbenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or other functionalized derivatives.
Applications De Recherche Scientifique
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of [5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-Phenylcyclohexylidene]benzene: Similar structure but lacks the pentenyl group.
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]toluene: Similar structure but with a methyl group on the benzene ring.
Uniqueness
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene is unique due to its combination of a phenylcyclohexylidene moiety and a pentenylbenzene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
919285-12-4 |
|---|---|
Formule moléculaire |
C23H26 |
Poids moléculaire |
302.5 g/mol |
InChI |
InChI=1S/C23H26/c1-4-10-20(11-5-1)12-6-2-7-13-21-16-18-23(19-17-21)22-14-8-3-9-15-22/h1,3-5,7-11,14-15,23H,2,6,12,16-19H2 |
Clé InChI |
WLJJFPAIFWQCIB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C=CCCCC2=CC=CC=C2)CCC1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)


![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)

![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
